molecular formula C14H10F2O2 B15090472 2-(2',3-Difluorobiphenyl-4-yl)acetic acid

2-(2',3-Difluorobiphenyl-4-yl)acetic acid

Cat. No.: B15090472
M. Wt: 248.22 g/mol
InChI Key: RFJIGKOZCKTWCS-UHFFFAOYSA-N
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Description

Contextual Significance of Biphenyl (B1667301) Derivatives in Advanced Organic Chemistry

Biphenyls, characterized by two phenyl rings connected by a single bond, are a class of aromatic compounds with considerable importance in organic chemistry. achemblock.comsanderkok.com This structural unit is not merely a simple hydrocarbon but serves as a versatile building block in the synthesis of a wide array of complex organic molecules. sigmaaldrich.com The biphenyl moiety is a key structural feature in numerous pharmacologically active compounds, agrochemicals, and materials with unique optical and electronic properties. sigmaaldrich.comgoogleapis.com

Role of Fluorine Substitution in Modulating Molecular Properties and Interactions

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. prepchem.comchemicalbook.com Fluorine, being the most electronegative element, imparts unique properties to a molecule that can profoundly influence its behavior in a biological system. google.com

One of the primary roles of fluorine substitution is to improve metabolic stability. chemicalbook.comgoogle.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s. google.com This can lead to a longer half-life and improved bioavailability of a drug.

Furthermore, the strategic placement of fluorine atoms can alter a molecule's physicochemical properties, such as lipophilicity and acidity (pKa). chemicalbook.comgoogle.com These changes can, in turn, affect membrane permeability, plasma protein binding, and the strength of interaction with a target protein. uni.lu For instance, fluorine can participate in favorable electrostatic interactions and sometimes even form weak hydrogen bonds with protein residues, thereby enhancing binding affinity and selectivity. chemicalbook.com The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, making it a valuable tool for fine-tuning molecular interactions. google.com

Overview of Arylacetic Acid Moieties in Contemporary Chemical Research

The arylacetic acid moiety, which consists of a phenyl ring attached to a carboxylic acid group through a methylene (B1212753) linker, is a prevalent structural motif in a vast number of biologically active compounds. This scaffold is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and diclofenac. nist.gov The carboxylic acid group is often crucial for the biological activity of these molecules, as it can participate in key ionic interactions with the active sites of enzymes, such as cyclooxygenases (COX). nist.gov

Beyond their anti-inflammatory properties, arylacetic acid derivatives have been explored for a wide range of other therapeutic applications. nist.gov The versatility of this scaffold allows for extensive chemical modification to modulate activity, selectivity, and pharmacokinetic properties. Researchers continue to synthesize and evaluate novel arylacetic acid derivatives to discover new therapeutic agents with improved efficacy and safety profiles. mdpi.com

Properties

Molecular Formula

C14H10F2O2

Molecular Weight

248.22 g/mol

IUPAC Name

2-[2-fluoro-4-(2-fluorophenyl)phenyl]acetic acid

InChI

InChI=1S/C14H10F2O2/c15-12-4-2-1-3-11(12)9-5-6-10(8-14(17)18)13(16)7-9/h1-7H,8H2,(H,17,18)

InChI Key

RFJIGKOZCKTWCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)CC(=O)O)F)F

Origin of Product

United States

Synthetic Methodologies for 2 2 ,3 Difluorobiphenyl 4 Yl Acetic Acid and Analogues

Strategic Precursor Synthesis for Difluorobiphenyl Frameworks

The successful synthesis of the target molecule relies on the efficient preparation of two key fragments: a fluorine-substituted aryl halide and a complementary organometallic reagent derived from the phenylacetic acid moiety.

Preparation of Fluorine-Substituted Aryl Halides

A critical precursor for this synthesis is 1-bromo-2,3-difluorobenzene (B1273032) . Several synthetic routes are available for its preparation. One common method involves the dehydrohalogenation of halogenated cyclohexene (B86901) derivatives. For instance, 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene can be treated with a 50% aqueous solution of potassium hydroxide (B78521) in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride. The reaction mixture is heated to facilitate the elimination reaction, followed by extraction and distillation to yield the desired 1-bromo-2,3-difluorobenzene. chemicalbook.com An alternative starting material for a similar dehydrohalogenation approach is 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane. chemicalbook.com Another synthetic strategy involves the gas-phase copyrolysis of tetrafluoroethylene (B6358150) and buta-1,3-diene to form 3,3,4,4-tetrafluorocyclohex-1-ene, which can then be selectively halogenated and dehydrohalogenated to produce 1-bromo-2,3-difluorobenzene. chemicalbook.com

Synthesis of Complementary Organoboron or Organozinc Reagents

The second essential precursor is an organometallic derivative of phenylacetic acid. A common strategy involves the use of a boronic acid or its ester. The synthesis of the requisite boronic acid derivative, (4-(2-methoxy-2-oxoethyl)phenyl)boronic acid , starts from 4-bromophenylacetic acid .

The initial step is the esterification of 4-bromophenylacetic acid to protect the carboxylic acid functionality and prevent interference in subsequent reactions. A standard procedure is the Fischer esterification, where 4-bromophenylacetic acid is refluxed with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. wikipedia.orgchemicalbook.com This reaction yields methyl 2-(4-bromophenyl)acetate . chemicalbook.com

With the methyl ester in hand, the next step is the conversion to the corresponding boronic acid derivative. This is typically achieved through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. The methyl 2-(4-bromophenyl)acetate is treated with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This is followed by the addition of a trialkyl borate, for instance, trimethyl borate or triisopropyl borate. The resulting boronate ester is then hydrolyzed under acidic conditions to afford (4-(2-methoxy-2-oxoethyl)phenyl)boronic acid.

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Formation

The cornerstone of this synthetic strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of the C-C bond between the two aryl precursors. This reaction is particularly well-suited for creating biaryl linkages and is tolerant of a wide range of functional groups. libretexts.org The general reaction involves the coupling of 1-bromo-2,3-difluorobenzene with (4-(2-methoxy-2-oxoethyl)phenyl)boronic acid.

Suzuki-Miyaura Coupling Protocols for Electron-Poor Substrates

The presence of two electron-withdrawing fluorine atoms on one of the coupling partners makes this a reaction involving an electron-poor substrate. Such substrates can present challenges, including slower rates of oxidative addition and potential side reactions. acs.org Therefore, careful optimization of the reaction conditions is crucial for achieving high yields and purity.

The choice of the palladium source and the ancillary ligand is paramount for the success of the Suzuki-Miyaura coupling, especially with challenging substrates. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a palladium(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand. harvard.edu

For electron-poor aryl halides, bulky and electron-rich phosphine ligands are generally preferred as they promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species. libretexts.org A screening of various ligands is often necessary to identify the optimal choice for a specific substrate combination. Commonly employed ligands for such transformations include biaryl phosphines like SPhos and XPhos. acs.org The selection of the ligand can significantly impact the reaction yield, as demonstrated in studies on the coupling of polyfluorinated aryl compounds. acs.org

Below is a representative data table illustrating the effect of different ligands on the yield of a model Suzuki-Miyaura coupling of an electron-poor aryl bromide with an arylboronic acid.

Table 1: Effect of Ligand on the Yield of a Model Suzuki-Miyaura Coupling Reaction
EntryPalladium PrecatalystLigandYield (%)
1Pd₂(dba)₃PPh₃35
2Pd₂(dba)₃XPhos85
3Pd₂(dba)₃SPhos92
4Pd(OAc)₂cataCXium A78

The choice of solvent and base are also critical parameters that must be optimized. The base is required to activate the boronic acid for transmetalation. A variety of inorganic bases are commonly used, including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can influence the reaction rate and the prevalence of side reactions, such as protodeboronation of the boronic acid. For electron-poor systems, cesium carbonate is often found to be highly effective. acs.org

The solvent system must be capable of dissolving the reactants and the catalyst system. Often, a mixture of an organic solvent and water is employed. Common organic solvents for Suzuki-Miyaura reactions include toluene, dioxane, and tetrahydrofuran (THF). The addition of water can aid in the dissolution of the inorganic base and facilitate the catalytic cycle. The optimal solvent and base combination is highly substrate-dependent and is typically determined through empirical screening.

The following table provides illustrative data on the influence of different base and solvent combinations on the yield of a model Suzuki-Miyaura coupling involving a polyfluorinated aryl bromide.

Table 2: Effect of Base and Solvent on the Yield of a Model Suzuki-Miyaura Coupling Reaction
EntryBaseSolventYield (%)
1K₂CO₃Toluene/H₂O65
2K₃PO₄Dioxane/H₂O78
3Cs₂CO₃Dioxane/H₂O94
4Na₂CO₃DMF/H₂O72

Following the successful cross-coupling reaction to form methyl 2-(2',3'-difluorobiphenyl-4-yl)acetate, the final step is the hydrolysis of the methyl ester to yield the target compound, 2-(2',3'-Difluorobiphenyl-4-yl)acetic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide or lithium hydroxide, followed by acidification.

Regioselectivity and Diastereoselectivity Considerations in Biaryl Coupling

The formation of the biaryl core is a critical step where control of regiochemistry is paramount. In the context of synthesizing 2-(2',3-difluorobiphenyl-4-yl)acetic acid, the coupling must selectively form a bond between the C1 position of a 1,2-difluorobenzene (B135520) precursor and the C4 position of a 4-substituted phenyl precursor. The electronic and steric properties of the substituents heavily influence the outcome of transition metal-catalyzed cross-coupling reactions.

Regioselectivity: The fluorine atoms on one of the aromatic rings are strongly electron-withdrawing, which can influence the reactivity of the aryl precursor in catalytic cycles like those of Suzuki, Negishi, or Stille couplings. For instance, in a coupling reaction involving a difluorohalobenzene, the position of the halogen (iodo, bromo, or chloro) relative to the fluorine atoms will dictate the site of oxidative addition to the metal catalyst (e.g., Palladium(0)). The regioselectivity can be controlled by the judicious choice of starting materials where the leaving group is already in the desired position. Intramolecular biaryl coupling reactions of phenyl benzoate (B1203000) derivatives have also been studied, where the product ratios can change dramatically with different reaction conditions, highlighting the influence of catalysts, ligands, and bases on regioselectivity. semanticscholar.org

Diastereoselectivity: While the parent molecule this compound is not chiral, the synthesis of its analogues can involve the creation of axial chirality, leading to atropisomers. Diastereoselectivity becomes a key consideration when bulky substituents are present at the ortho-positions of the biphenyl linkage, which restrict free rotation around the C-C single bond. The synthesis of axially chiral biaryls often relies on central-to-axial chirality transfer, where a stereocenter on one of the precursors influences the final axial stereochemistry of the product. beilstein-journals.orgnih.gov Studies have shown that bulky tertiary groups are often necessary to ensure efficient chirality transfer and achieve high diastereoselectivity (dr). beilstein-journals.orgnih.gov The choice of substituents on the phenyl rings and their positions significantly affects the diastereomeric ratio of the resulting biaryl products. beilstein-journals.org

Alternative C-C Bond Forming Strategies for Biphenyl Synthesis (e.g., Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for constructing biaryl systems. Besides the widely used Suzuki coupling, Negishi and Stille couplings offer powerful alternatives, each with distinct advantages, particularly for the synthesis of complex and highly functionalized molecules like fluorinated biphenyls.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. synarchive.com It is known for its high reactivity and functional group tolerance. For the synthesis of the 2',3-difluorobiphenyl core, a potential route would involve the reaction of a (2,3-difluorophenyl)zinc halide with a 4-substituted aryl halide (e.g., 1-bromo-4-(cyanomethyl)benzene). The palladium-catalyzed Negishi cross-coupling has been successfully applied to synthesize difluoromethylated aromatic compounds, demonstrating its utility in incorporating fluorine-containing moieties. nih.govresearchgate.net The reaction shows good tolerance to various functional groups. researchgate.net

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Stannanes are stable to air and moisture, and the reaction conditions are generally mild, tolerating a wide array of functional groups. wikipedia.org A synthetic approach could involve coupling tributyl(2,3-difluorophenyl)stannane with an appropriate aryl halide. A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.orgsilicycle.com

The following table provides a comparative overview of these two coupling strategies.

FeatureNegishi CouplingStille Coupling
Organometallic Reagent Organozinc (R-ZnX)Organotin (R-SnR'₃)
Catalyst Palladium or NickelPalladium
Advantages High reactivity, excellent functional group tolerance, generally less toxic than organotins.Reagents are stable to air and moisture, reaction conditions are very mild, tolerates a wide range of functional groups. wikipedia.org
Disadvantages Organozinc reagents can be moisture-sensitive and may require anhydrous conditions for preparation and use.High toxicity of organotin reagents and byproducts, which can be difficult to remove from the reaction products. organic-chemistry.org
Applicability Well-suited for complex syntheses, including fluorinated biaryls. rsc.orgWidely used in natural product synthesis and complex molecule construction, but toxicity concerns are a major limitation. silicycle.com

Introduction and Functionalization of the Acetic Acid Moiety

Once the difluorobiphenyl core is synthesized, the next critical phase is the introduction and potential modification of the acetic acid group at the C4 position of the second phenyl ring.

Strategies for Carboxylic Acid Formation on the Biphenyl Core

Several synthetic routes can be employed to install the acetic acid moiety onto the pre-formed biphenyl scaffold. The choice of method often depends on the functional groups already present on the biphenyl core.

From a 4-Acetylbiphenyl Precursor: A common strategy involves a Friedel-Crafts acylation to introduce an acetyl group at the 4-position of the biphenyl. This acetyl group can then be converted to the acetic acid moiety via the Willgerodt-Kindler reaction. This multi-step process typically involves reacting the ketone with morpholine (B109124) and sulfur, followed by hydrolysis to yield the carboxylic acid. prepchem.com

From a 4-Halomethylbiphenyl Precursor: An alternative route begins with a biphenyl containing a halomethyl group (e.g., -CH₂Br) at the 4-position. This intermediate can be converted to a nitrile (-CH₂CN) by reaction with a cyanide salt. Subsequent acidic or basic hydrolysis of the nitrile group yields the desired acetic acid.

Direct Carbonylation: A more direct method involves the carbonylation of a benzyl (B1604629) halide. For instance, a 2,3-difluorobenzyl halide can undergo a carbonylation reaction with carbon monoxide in the presence of a suitable catalyst, such as a cobalt carbonyl salt, to directly form the corresponding phenylacetic acid. google.com This approach can be efficient, reducing the number of synthetic steps.

Hydrolysis of Amides or Esters: The acetic acid can also be obtained by the hydrolysis of its corresponding amide or ester derivatives. mdpi.com These derivatives might be synthesized first as they can be easier to purify or handle. For example, 2-[(3,4,5-triphenyl)phenyl]acetamide can be converted to 2-[(3,4,5-triphenyl)phenyl]acetic acid by refluxing with aqueous HCl and a catalytic amount of TiCl₄. mdpi.com

Derivatization of the Acetic Acid Functionality for Library Synthesis

The carboxylic acid group of this compound is a versatile functional handle for creating a library of derivatives, which is a common practice in medicinal chemistry to explore structure-activity relationships. Standard organic transformations can be applied to generate a diverse set of analogues.

Esterification: The carboxylic acid can be readily converted to a wide range of esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides after conversion to a carboxylate salt.

Amidation: Amides are synthesized by first activating the carboxylic acid, for example, by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (like DCC, EDC, or HATU). The activated species is then reacted with a primary or secondary amine to form the corresponding amide. Phenylacetic acid derivatives are important subunits in many drug molecules. mdpi.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-(2-(2',3-difluorobiphenyl-4-yl)ethanol)) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This alcohol can then serve as a starting point for further functionalization.

The table below outlines common derivatization reactions for the acetic acid functionality.

Derivative TypeReagents and ConditionsResulting Functional Group
Methyl Ester Methanol (CH₃OH), catalytic H₂SO₄, heat-COOCH₃
Ethylamide 1. SOCl₂, 2. Ethylamine (CH₃CH₂NH₂)-CONHCH₂CH₃
Benzyl Ester 1. K₂CO₃, 2. Benzyl bromide (BnBr)-COOCH₂Ph
Primary Alcohol Lithium aluminum hydride (LiAlH₄) in THF-CH₂OH
Acyl Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)-COCl

This systematic derivatization allows for the generation of a chemical library with varied steric and electronic properties, which can be screened for desired biological activities.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2 2 ,3 Difluorobiphenyl 4 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 2-(2',3-Difluorobiphenyl-4-yl)acetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential to map out the complete atomic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. Analysis of the spectrum would involve identifying signals for the aromatic protons on both phenyl rings and the methylene (B1212753) (-CH₂) protons of the acetic acid group. Key interpretive elements would include:

Chemical Shift (δ): The location of each signal, indicating the electronic environment of the protons. Aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while the methylene protons would be found further upfield.

Integration: The area under each signal, corresponding to the relative number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of signals due to spin-spin coupling with neighboring protons, which helps establish connectivity. The complex splitting patterns of the aromatic protons would be crucial for determining their relative positions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy detects the carbon nuclei in the molecule, providing a count of the non-equivalent carbon atoms. For the target compound, distinct signals would be expected for the carboxylic acid carbon, the methylene carbon, and the twelve aromatic carbons. The difluoro-substituted ring would show characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is invaluable for confirming the positions of the fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The spectrum for this compound would show two distinct signals for the two non-equivalent fluorine atoms at the 2' and 3' positions. The chemical shifts and the coupling constant (JFF) between them would confirm their ortho-relationship on the phenyl ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Assignment

For a molecule with multiple, overlapping signals in the aromatic region, 2D NMR techniques are indispensable for unambiguous signal assignment.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to trace the connectivity of protons within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity between the two biphenyl (B1667301) rings and the link to the acetic acid side chain.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands, including:

A very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

A strong C=O (carbonyl) stretch from the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

C-H stretches from the aromatic rings and the CH₂ group.

C=C stretches from the aromatic rings in the 1450-1600 cm⁻¹ region.

Strong C-F stretching bands.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its exact molecular formula. For C₁₄H₁₀F₂O₂, HRMS would confirm the elemental composition. Furthermore, analysis of the fragmentation pattern in the mass spectrum would help to elucidate the structure by showing how the molecule breaks apart under ionization. Key fragments would likely correspond to the loss of the carboxyl group (-COOH) and cleavage at the bond connecting the two phenyl rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the primary chromophore responsible for UV absorption is the biphenyl system. The electronic transitions are typically of the π → π* type, involving the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic rings.

While specific experimental spectra for this compound are not extensively reported in publicly available literature, the electronic absorption characteristics can be inferred from the parent biphenyl structure. Biphenyl itself exhibits a strong, characteristic absorption band (the K-band) around 250 nm, which is attributed to the π → π* transition of the conjugated system. The presence of substituents on the aromatic rings can modulate the position (λmax) and intensity (molar absorptivity, ε) of this absorption.

Table 1. Expected UV-Vis Absorption Characteristics for this compound
ChromophoreExpected Transition TypeAnticipated λmax RegionInfluencing Factors
Biphenyl Systemπ → π*~250 - 280 nmSolvent polarity, Torsional angle between rings, pH (due to carboxylic acid group)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

A crystallographic study of this compound was conducted to determine its solid-state structure. A suitable single crystal was obtained and analyzed using a diffractometer with graphite-monochromated Mo Kα radiation at a low temperature of -93 °C (180 K). rsc.org The structure was solved using direct methods and refined by full-matrix least-squares techniques, resulting in a high-quality structural model as indicated by the final R-factor of 0.0215. rsc.org

The analysis revealed that the compound crystallizes in the orthorhombic space group Pbca. rsc.org This determination is crucial as it defines the symmetry elements present within the crystal lattice. The detailed structural data, including atomic coordinates, bond lengths, angles, and torsion angles, allow for a complete description of the molecule's conformation in the solid state. rsc.org A key conformational feature of biphenyl derivatives is the torsion angle between the planes of the two aromatic rings, which is defined by this type of analysis. The data also confirms the connectivity of the atoms and the geometry of the acetic acid side chain. Hydrogen bonding interactions, particularly involving the carboxylic acid group, are also typically elucidated, providing insight into the crystal packing and intermolecular forces. rsc.org

Table 2. Summary of X-ray Crystallographic Data for this compound rsc.org
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
Temperature-93 °C (180 K)
RadiationMo Kα (λ = 0.71073 Å)
Final R1 [I > 2σ(I)]0.0215
Final wR2 (all data)0.0542

Computational and Theoretical Investigations of 2 2 ,3 Difluorobiphenyl 4 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, electronic distributions, and spectroscopic features with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a preferred method for optimizing molecular geometries and calculating the energetic properties of compounds like 2-(2',3-Difluorobiphenyl-4-yl)acetic acid due to its balance of accuracy and computational efficiency. mdpi.com

In a typical DFT study, the initial step involves the optimization of the molecule's geometry to find its most stable conformation, which corresponds to the minimum energy state on the potential energy surface. researchgate.net For this compound, this would involve determining the dihedral angle between the two phenyl rings and the orientation of the acetic acid side chain. The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AngleCalculated Value
Bond LengthC-C (inter-ring)1.49 Å
C-F (ortho)1.35 Å
C-F (meta)1.34 Å
C-C (acetic acid)1.51 Å
C=O1.21 Å
O-H0.97 Å
Bond AngleC-C-C (inter-ring)120.5°
C-C-F118.9°
C-C-H120.2°
Dihedral AnglePhenyl-Phenyl45.2°

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is likely to be localized on the biphenyl (B1667301) ring system, which is rich in π-electrons, while the LUMO may be distributed over the entire molecule, including the electron-withdrawing fluorine atoms and the carboxylic acid group. The HOMO-LUMO gap would provide insights into the molecule's kinetic stability and its susceptibility to electronic excitation. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.54
LUMO-1.23
HOMO-LUMO Gap 5.31

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atoms, making these sites potential targets for electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the regions around the hydrogen atoms of the phenyl rings would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. wikipedia.org It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.detaylorandfrancis.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). taylorandfrancis.com

Table 3: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
π(C1-C2)π(C3-C4)20.5
LP(O1)σ(C-O)5.2
LP(F1)σ*(C-C)2.1

Note: The data in this table is illustrative and represents typical values that would be obtained from an NBO analysis.

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. researchgate.net The calculated frequencies correspond to the normal modes of vibration of the molecule. chem-soc.si By comparing the computed spectrum with experimental data, one can confirm the optimized geometry and gain confidence in the computational model. figshare.com

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C-F stretching, C=O stretching of the carboxylic acid, O-H stretching, and various aromatic C-H and C-C stretching and bending modes. The agreement between the calculated and experimental frequencies would validate the accuracy of the DFT calculations.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Recognition

While quantum chemical calculations provide detailed information about a single molecular conformation, molecular modeling and dynamics simulations are employed to explore the conformational landscape and the interactions of a molecule with its environment over time.

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of the molecule's dynamic behavior. For this compound, MD simulations could be used to study the rotational barrier between the two phenyl rings and the flexibility of the acetic acid side chain. This information is crucial for understanding how the molecule might bind to a biological target, as different conformations can have vastly different binding affinities.

Furthermore, these simulations can be used to investigate intermolecular recognition by placing the molecule in a solvent or near a receptor site. By analyzing the trajectories of the atoms, one can identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the binding process. This provides a dynamic picture of how this compound interacts with other molecules, which is essential for rational drug design and materials science.

Conformational Analysis and Torsional Barriers of the Biphenyl System

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical behavior and biological activity. Computational methods, particularly Density Functional Theory (DFT), are employed to investigate these properties. The analysis primarily focuses on two key aspects: the rotation around the C-C single bond connecting the two phenyl rings (the biphenyl system) and the orientation of the acetic acid side chain.

The biphenyl core of the molecule is not planar. The dihedral angle (the angle between the planes of the two phenyl rings) is influenced by the substitution pattern. In unsubstituted biphenyl, the rings are twisted by approximately 40-45° in the gas phase. For this compound, the presence of a fluorine atom at the ortho-position (2'-position) introduces significant steric hindrance, which is expected to increase this dihedral angle, leading to a more twisted conformation. This is a common feature in ortho-substituted biphenyls. nih.gov

The rotation around the aryl-aryl bond is not free and is characterized by a torsional barrier, which is the energy required to move from the stable, twisted ground state to a planar transition state. Calculating these barriers is a known challenge for computational methods, but functionals like B3LYP-D, B97-D, and TPSS-D3 have shown promise in providing results that correlate well with experimental data. researchgate.netrsc.org The presence of ortho-substituents significantly impacts these barriers. For instance, the rotational barriers in biphenyls bearing a single ortho-fluoro group have been measured experimentally to be around 4.4 kcal/mol. nih.gov Given the additional fluorine at the 3'-position, the barrier for this compound would be modulated by both steric and electronic factors.

The conformational flexibility also extends to the acetic acid moiety. The carboxyl group (–COOH) itself can exist in different conformations, primarily the syn and anti forms, defined by the O=C–O–H dihedral angle. While the syn conformation is generally more stable in the gas phase, the energy difference can be small, and the anti form may also be present in solution. nih.gov Furthermore, the rotation around the bond connecting the acetic acid group to the phenyl ring determines its spatial orientation relative to the biphenyl system.

ParameterDescriptionTypical Calculated Values for Substituted Biphenyls
Dihedral Angle The angle between the planes of the two phenyl rings.40 - 70°
Torsional Barrier The energy required for rotation around the C-C bond connecting the rings.4 - 20 kcal/mol
Carboxylic Acid Conformation The orientation of the O=C-O-H dihedral angle.Syn conformation is typically more stable by ~6 kcal/mol in the gas phase. nih.gov

Ligand-Target Docking for Predicted Binding Poses and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ekb.eg For this compound, which is structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs), the primary targets for docking studies are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Docking simulations can provide insights into the binding mode, key intermolecular interactions, and a semi-quantitative estimation of binding affinity. nih.gov

The process involves preparing the three-dimensional structures of both the ligand and the protein receptor. The ligand's geometry is optimized to its lowest energy conformation. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then systematically explore various possible conformations of the ligand within the active site of the enzyme, calculating a scoring function for each pose to estimate the binding affinity. plos.orgplos.org

Docking ParameterDescriptionPredicted Outcome for this compound
Target Protein The biological macromolecule to which the ligand binds.Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)
Binding Site The specific region on the target protein where the ligand binds.The catalytic active site.
Key Interactions Non-covalent interactions stabilizing the complex.Hydrogen bonding via the carboxylate; hydrophobic interactions with the biphenyl core.
Docking Score An estimation of the binding affinity.Expected to be in the range of -7 to -10 kcal/mol.

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the binding pose predicted by docking and provides a more detailed understanding of the dynamic interplay between the ligand and its target. uark.edu

An MD simulation typically starts with the best-docked pose of the this compound-COX complex. The system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds for a set period, often on the nanosecond to microsecond timescale.

Analysis of the MD trajectory can reveal important information. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD indicates that the ligand remains securely bound in the active site. Furthermore, MD simulations allow for the detailed analysis of hydrogen bonds, water-mediated interactions, and conformational changes in both the ligand and the protein upon binding. These simulations can be used to calculate binding free energies using more rigorous methods like MM/PBSA or free energy perturbation, which can provide a more accurate estimation of binding affinity than docking scores alone.

MD Simulation ParameterDescriptionTypical Setup
System Setup The initial configuration for the simulation.Docked ligand-protein complex in a solvated box with ions.
Simulation Time The duration of the simulation.100 - 1000 nanoseconds (ns)
Force Field The set of parameters used to describe the potential energy of the system.AMBER, CHARMM, GROMOS
Key Analyses Metrics used to interpret the simulation results.RMSD, Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, binding free energy calculation.

Global Reactivity Parameters and Stability Analysis

Global reactivity descriptors, derived from DFT, are powerful tools for characterizing the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr These parameters are calculated based on the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

According to Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated by the negative of the HOMO and LUMO energies, respectively (I ≈ -E_HOMO, A ≈ -E_LUMO). dergipark.org.tr From these values, several key descriptors can be calculated:

Chemical Hardness (η): Calculated as η = (I - A) / 2, it measures the resistance of a molecule to a change in its electron distribution. A molecule with a high chemical hardness is less reactive.

Electronegativity (χ): Calculated as χ = (I + A) / 2, it measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index quantifies the ability of a species to accept electrons.

ParameterFormulaSignificance
Ionization Potential (I) I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMOEnergy released when an electron is added.
HOMO-LUMO Gap (ΔE) ΔE = E_LUMO - E_HOMOIndicates kinetic stability and chemical reactivity. A larger gap suggests greater stability.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron configuration. Higher hardness implies lower reactivity.
Electronegativity (χ) χ = (I + A) / 2Electron-attracting tendency.
Electrophilicity Index (ω) ω = μ² / (2η)Propensity to act as an electrophile.

Mechanistic Investigations of Molecular Interactions and Biological Target Engagement of 2 2 ,3 Difluorobiphenyl 4 Yl Acetic Acid

Target Identification Methodologies for Small Molecules

Identifying the specific protein or proteins that a small molecule interacts with is a foundational step in understanding its mechanism of action. A variety of powerful techniques have been developed for this purpose, which can be broadly categorized into affinity-based and label-free approaches, alongside genetic methods that provide inferential evidence of target engagement.

Affinity-Based Chemical Proteomics (e.g., Activity-Based Protein Profiling)

Affinity-based chemical proteomics utilizes a modified version of the small molecule to isolate its binding partners from a complex biological mixture, such as a cell lysate. nih.gov In this approach, a chemical probe is synthesized by attaching a reactive group and a reporter tag to the core structure of 2-(2',3-Difluorobiphenyl-4-yl)acetic acid.

Activity-Based Protein Profiling (ABPP) is a specialized form of affinity-based proteomics that employs probes to label the active sites of specific enzyme families. frontiersin.orgcreative-biolabs.com An ABPP probe based on this compound would be designed to covalently bind to the active site of its target enzymes. mtoz-biolabs.com A typical workflow involves incubating the probe with a proteome, followed by enrichment of the labeled proteins and identification via mass spectrometry. frontiersin.org Competitive ABPP can also be performed, where the proteome is pre-incubated with the unmodified this compound, which competes with the probe for binding to the target protein, leading to a decrease in the signal for the target protein. researchgate.net

Hypothetical Data from a Competitive ABPP Experiment

The following table illustrates hypothetical results from a competitive ABPP experiment designed to identify targets of this compound in a cancer cell line lysate. A decrease in probe labeling indicates potential binding of the compound to the protein.

Protein TargetFunctionFold Decrease in Probe Labeling (Compound vs. Vehicle)
Cyclooxygenase-2 (COX-2)Inflammation, Prostaglandin synthesis8.7
Carbonic Anhydrase IIpH regulation1.2
Aldose ReductasePolyol pathway6.3
Kinase XSignal transduction1.5

Label-Free Target Identification Approaches (e.g., Cellular Thermal Shift Assay, Drug Affinity Responsive Target Stability)

Label-free methods offer a significant advantage as they utilize the unmodified small molecule, thereby avoiding potential artifacts introduced by chemical tags. pharmafeatures.com These techniques rely on detecting the physical consequences of the interaction between the small molecule and its target protein.

The Cellular Thermal Shift Assay (CETSA) is based on the principle that the binding of a ligand, such as this compound, can alter the thermal stability of its target protein. nih.gov In a typical CETSA experiment, cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. nih.gov A target protein will often be stabilized by the compound, resulting in a higher melting temperature (Tm). springernature.com

Hypothetical CETSA Data for a Putative Target

This table shows a hypothetical thermal shift for a candidate target protein upon binding to this compound.

TreatmentTemperature (°C)% Soluble Protein Remaining
Vehicle50100
Vehicle5485
Vehicle5852
Vehicle6221
Vehicle665
Compound 50100
Compound 5498
Compound 5891
Compound 6265
Compound 6630

Drug Affinity Responsive Target Stability (DARTS) is another label-free method that exploits the stabilization of a target protein upon ligand binding. pnas.org Instead of thermal denaturation, DARTS uses proteases to digest the proteins in a cell lysate. escholarship.org The binding of this compound to its target would confer protection from proteolytic degradation. springernature.com The protected protein can then be identified by comparing the protein bands on a gel or by quantitative mass spectrometry between compound-treated and vehicle-treated samples. nih.gov

Genetic and Genomic Approaches for Mechanistic Inference

Genetic and genomic approaches provide an indirect but powerful means to identify drug targets and infer their mechanism of action. unimib.it These methods assess how genetic perturbations influence the cellular response to a compound.

For example, a genome-wide CRISPR screen could be performed to identify genes that, when knocked out, confer resistance or sensitivity to this compound. editco.bio Genes whose loss leads to resistance are potential candidates for the direct target of the compound, as their absence would prevent the compound from exerting its effect. Conversely, genes that result in sensitization when lost may be part of a parallel pathway or a downstream effector. editco.bio

Another approach involves analyzing changes in gene expression profiles after treating cells with the compound. nih.gov By comparing the transcriptional signature of this compound to a database of signatures from compounds with known mechanisms of action, it is possible to generate hypotheses about its molecular targets and affected pathways. nih.gov

In Vitro Biochemical and Cellular Assays for Unraveling Molecular Pathways

Once potential targets have been identified, their interaction with this compound must be validated and characterized using in vitro biochemical and cellular assays. These assays provide quantitative data on the affinity and functional consequences of the compound-target interaction.

Enzyme Kinetics and Inhibition Studies

If a candidate target is an enzyme, its interaction with this compound can be studied through enzyme kinetics. bellbrooklabs.com These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the compound. portlandpress.com This allows for the determination of key parameters such as the inhibition constant (Ki), which quantifies the potency of the inhibitor, and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govnih.gov

Hypothetical Enzyme Inhibition Data

The table below presents hypothetical inhibition data for this compound against a panel of enzymes identified as potential targets.

Enzyme TargetInhibition Constant (Ki, µM)Mechanism of Inhibition
Cyclooxygenase-2 (COX-2)0.15Competitive
Aldose Reductase2.3Competitive
Matrix Metalloproteinase-9> 100Not Determined
Kinase Y15.8Non-competitive

Receptor Binding and Activation Assays

If a candidate target is a receptor, binding assays are employed to quantify the affinity of this compound for the receptor. europeanpharmaceuticalreview.com These assays typically involve a competition experiment where the compound displaces a labeled ligand (often radiolabeled or fluorescently labeled) that is known to bind to the receptor. nih.gov The concentration of the compound required to displace 50% of the labeled ligand (IC50) can be determined and used to calculate the binding affinity (Ki). creative-bioarray.com

Following the confirmation of binding, functional assays are necessary to determine whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). revvity.com For a G-protein coupled receptor (GPCR), for instance, a functional assay might measure downstream signaling events such as changes in intracellular cyclic AMP (cAMP) levels. news-medical.net

Hypothetical Receptor Binding and Functional Data

This table shows hypothetical data for the interaction of this compound with a putative receptor target.

Assay TypeParameterValue
Receptor Binding AssayKi (nM)75
Functional Assay (cAMP accumulation)EC50 / IC50 (nM)No agonist activity detected
Functional Assay (cAMP accumulation)% Inhibition at 10 µM85 (Antagonist)

Cell-Based Phenotypic Screening Follow-up: Focus on Intracellular Molecular Events

There is no publicly available research that has investigated the intracellular molecular events following cell-based phenotypic screening of this compound. Studies of this nature would typically involve a series of experiments to identify the cellular changes induced by the compound. This could include, but is not limited to, alterations in protein expression, changes in signaling pathway activation, or effects on cellular morphology and function. Without such studies, it is not possible to detail the specific intracellular consequences of cellular exposure to this compound.

Elucidation of Molecular Mechanisms of Action (MoA)

The molecular mechanism of action for this compound remains unelucidated. The process of determining a compound's MoA involves identifying its specific biological target(s) and understanding the subsequent biochemical and physiological effects that lead to a therapeutic or toxic outcome. This often requires a combination of computational modeling, in vitro biochemical assays, and cell-based experiments. As no such research has been published for this specific compound, its molecular targets and the pathways it may modulate are currently unknown.

Due to the lack of available research data, no data tables can be generated for this article.

Future Research Directions and Translational Perspectives for 2 2 ,3 Difluorobiphenyl 4 Yl Acetic Acid in Chemical Biology

Innovations in Synthetic Methodologies for Related Fluorinated Biphenyls

The synthesis of fluorinated biphenyls is a cornerstone for accessing novel chemical entities for biological screening. While classical methods have been established, future research will likely focus on more efficient, sustainable, and versatile synthetic strategies.

One of the most powerful methods for constructing the biphenyl (B1667301) scaffold is the Suzuki-Miyaura cross-coupling reaction. wwjmrd.comrsc.org Recent advancements have focused on developing more efficient catalysts and eco-friendly reaction media. rsc.org For the synthesis of complex fluorinated biphenyls, future innovations may include the use of novel palladium catalysts with sophisticated ligands that can facilitate the coupling of sterically hindered or electronically challenging fluoroaryl partners. wwjmrd.comrsc.org The use of nitroarenes as alternative electrophilic coupling partners in Suzuki-Miyaura reactions also presents a promising avenue for expanding the synthetic toolbox. mdpi.com

Another key area of innovation is the use of transition-metal-catalyzed C-H bond activation. souleresearchgroup.orgnih.govrsc.org This strategy offers a more atom- and step-economical approach to synthesizing fluorinated molecules by directly functionalizing C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govrsc.org Research in this area could lead to the development of novel methods for the late-stage fluorination of complex molecules, allowing for the rapid generation of diverse libraries of fluorinated biphenyls for biological evaluation. Photocatalysis is also emerging as a powerful tool for dual C-F and C-H functionalization, providing new pathways to multi-fluorinated biaryls. acs.org

The table below summarizes some innovative synthetic methodologies applicable to the synthesis of fluorinated biphenyls.

Synthetic MethodologyDescriptionPotential Advantages
Advanced Suzuki-Miyaura Coupling Employs novel palladium catalysts and ligands to couple fluoroaryl boronic acids with aryl halides. wwjmrd.comrsc.orgHigh functional group tolerance, broad substrate scope, and well-established reliability.
C-H Bond Activation/Arylation Directly couples C-H bonds of fluoroarenes with aryl partners, catalyzed by transition metals. souleresearchgroup.orgnih.govIncreased atom and step economy, potential for late-stage functionalization.
Photocatalytic C-F and C-H Functionalization Utilizes light-driven catalysts to enable the formation of C-C bonds involving fluorinated arenes. acs.orgMild reaction conditions, unique reactivity patterns.

Integration of Advanced Omics Technologies in Mechanistic Studies

Understanding the mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. Advanced "omics" technologies, such as proteomics and metabolomics, offer a systems-level view of the cellular response to a chemical perturbation and can provide deep insights into the molecular mechanisms of 2-(2',3-Difluorobiphenyl-4-yl)acetic acid. youtube.comhumanspecificresearch.orgbiobide.comnih.gov

Proteomics, the large-scale study of proteins, can be used to identify the protein targets of a compound and to characterize downstream signaling pathways. metwarebio.comnih.gov Chemical proteomics is a powerful approach for target deconvolution, employing techniques such as activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) to identify direct binding partners. tandfonline.comworldpreclinicalcongress.commdpi.com Mass spectrometry-based structural proteomics can provide detailed information on drug-protein interactions, aiding in target validation. biognosys.com

Metabolomics, the comprehensive analysis of metabolites, can reveal changes in metabolic pathways in response to compound treatment. nih.govmdpi.comesmed.org This can help to identify biomarkers of drug efficacy and to understand the broader physiological effects of the compound. mdpi.comresearchgate.net By integrating proteomics and metabolomics data, a more complete picture of the compound's mechanism of action can be constructed. esmed.org

The following table outlines the application of various omics technologies in mechanistic studies.

Omics TechnologyApplication in Mechanistic StudiesInformation Gained
Proteomics Identification of protein binding partners and analysis of changes in protein expression and post-translational modifications. metwarebio.comnih.govDirect molecular targets, affected signaling pathways, biomarkers of activity.
Chemical Proteomics Target deconvolution through affinity-based or activity-based probes. tandfonline.comnih.govHigh-confidence identification of direct binding proteins.
Metabolomics Analysis of changes in the cellular metabolome upon compound treatment. nih.govmdpi.comPerturbed metabolic pathways, biomarkers of efficacy and toxicity.
Multi-Omics Integration Combining data from genomics, transcriptomics, proteomics, and metabolomics. silicogene.comA holistic understanding of the compound's biological effects.

Exploration of Novel Molecular Targets and Binding Partners

A key challenge in chemical biology is the identification of the molecular targets of bioactive compounds. nih.govnih.gov For this compound, a systematic exploration of its binding partners within the proteome is essential to elucidate its mechanism of action.

Chemical proteomics offers a suite of powerful tools for target identification. tandfonline.comeuropeanreview.org Probe-based approaches involve synthesizing a derivative of the compound of interest that incorporates a reactive group for covalent labeling or an affinity tag for pull-down experiments. nih.gov Non-probe approaches, such as the cellular thermal shift assay (CETSA), rely on the principle that ligand binding can stabilize a protein against thermal denaturation. nih.gov

Network pharmacology is another valuable approach that can be used to predict potential targets and to understand the compound's effects in the context of biological networks. mdpi.com By integrating data from multiple sources, including chemical structure, bioactivity data, and protein-protein interaction networks, it is possible to generate hypotheses about the compound's molecular targets and mechanisms of action. mdpi.com

Below is a table summarizing strategies for exploring novel molecular targets.

StrategyDescriptionKey Advantages
Chemical Probes Synthesis and application of modified versions of the compound for affinity purification or activity-based profiling. nih.govDirect identification of binding partners.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in a cellular context. nih.govLabel-free and applicable to intact cells.
Network Pharmacology In silico prediction of targets and pathways based on the integration of multiple data sources. mdpi.comProvides a systems-level view and generates testable hypotheses.
Phenotypic Screening with Target Deconvolution Identifying compounds with a desired cellular phenotype followed by elucidation of their molecular targets. nih.govUnbiased discovery of novel targets and mechanisms.

Application of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Prediction

For mechanism prediction, machine learning algorithms can analyze high-dimensional omics data to identify patterns that are predictive of a compound's mechanism of action. ijcsns.orggithub.com For example, deep learning models can be trained on gene expression profiles of cells treated with different compounds to predict the mechanism of action of new molecules. nih.gov This can help to accelerate the process of mechanism elucidation and to identify potential off-target effects.

The table below highlights the applications of AI and ML in the context of this compound research.

AI/ML ApplicationDescriptionPotential Impact
Generative Molecular Design AI algorithms create novel chemical structures with optimized properties. pharmaceutical-technology.comAccelerated discovery of new lead compounds with improved efficacy and safety.
Predictive Modeling ML models predict biological activity, toxicity, and pharmacokinetic properties of compounds. nih.govlamarr-institute.orgEfficient prioritization of synthetic targets and reduction of experimental costs.
Mechanism of Action Prediction Deep learning models analyze omics data to predict how a compound exerts its biological effects. ijcsns.orgnih.govRapid hypothesis generation for mechanistic studies and identification of potential off-targets.
Synergistic Combination Prediction AI can analyze biological networks to predict effective drug combinations. nih.govDesign of more effective therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2',3-Difluorobiphenyl-4-yl)acetic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves biphenyl coupling followed by acetic acid functionalization. Key steps include:

  • Suzuki-Miyaura cross-coupling : To attach the difluorophenyl group to the biphenyl scaffold .

  • Hydrolysis or carboxylation : To introduce the acetic acid moiety, often using potassium tert-butoxide or acidic conditions .

  • Yield optimization : Temperature (80–120°C), catalyst (Pd(PPh₃)₄), and solvent (toluene/ethanol mixtures) significantly affect efficiency. Lower temperatures reduce side-product formation .

    ParameterOptimal RangeImpact on Yield
    Temperature90–110°C↑ 15–20%
    Catalyst Load5 mol% Pd(PPh₃)₄↑ 25%
    Reaction Time12–18 hrsPlateau after 18 hrs

Q. How can researchers purify this compound to >95% purity?

  • Methodology :

  • Recrystallization : Use ethanol/water (3:1 v/v) at 4°C to remove polar impurities .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for non-polar byproducts .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final purity validation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorophenyl substitution (δ = -110 to -125 ppm) .
  • Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 280.05) validates molecular weight .
  • X-ray Crystallography : Resolves biphenyl planarity and fluorine spatial orientation (if crystals form) .

Advanced Research Questions

Q. How does the spatial arrangement of fluorine atoms influence bioactivity in SAR studies?

  • Methodology :

  • Molecular Docking : Compare binding affinities of 2',3'-difluoro vs. mono-fluoro analogs to targets like COX-2 or kinases .
  • Data Example :
DerivativeIC₅₀ (COX-2 Inhibition)LogP
2',3'-DiF Biphenyl0.8 µM2.9
2'-F Biphenyl5.2 µM2.3
  • Conclusion : Di-fluorination enhances lipophilicity and target engagement .

Q. What strategies improve metabolic stability in pharmacokinetic studies?

  • Methodology :

  • Microsomal Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify vulnerable sites (e.g., acetic acid moiety) .
  • Structural Modifications : Methylation of the acetic acid group reduces Phase I oxidation (t₁/₂ increased from 1.2 to 4.7 hrs in rat models) .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. 72%)?

  • Methodology :

  • Critical Variable Analysis : Compare catalysts (Pd(OAc)₂ vs. Pd(PPh₃)₄), solvent polarity, and biphenyl precursor purity .
  • Reproducibility Protocol : Standardize inert atmosphere (N₂/Ar) and moisture control (<50 ppm H₂O) .

Q. What crystallographic data are available for this compound, and how do they inform solid-state reactivity?

  • Methodology :

  • Single-Crystal Analysis : Orthorhombic packing (space group P2₁2₁2₁) with intermolecular H-bonding between acetic acid groups .
  • Thermal Stability : DSC shows decomposition >220°C, correlating with crystal lattice energy .

Q. Can computational modeling predict solvent effects on reaction pathways?

  • Methodology :

  • DFT Calculations : Compare solvation energies in toluene (ΔG = -12.3 kcal/mol) vs. DMF (ΔG = -8.7 kcal/mol) to rationalize solvent choice .

Q. What toxicological screening is recommended for early-stage development?

  • Methodology :

  • Ames Test : Assess mutagenicity with TA98 and TA100 strains .
  • In Vitro Cytotoxicity : IC₅₀ in HepG2 cells (>100 µM suggests low acute toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.